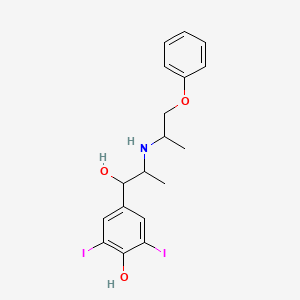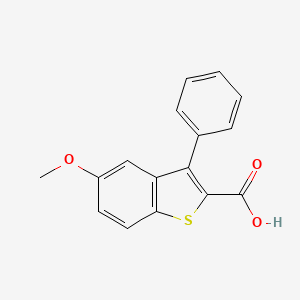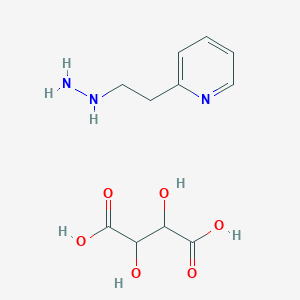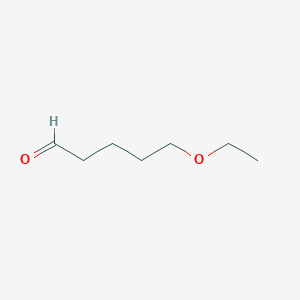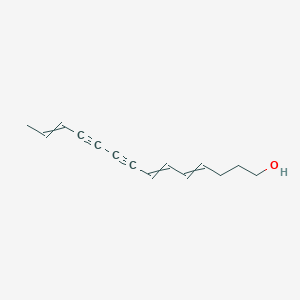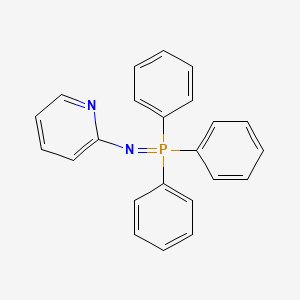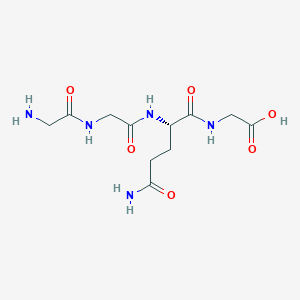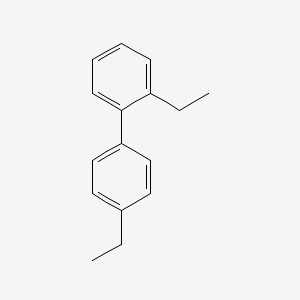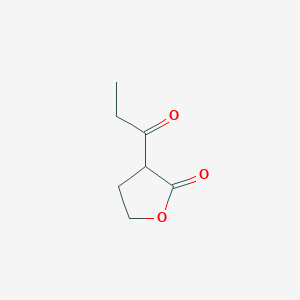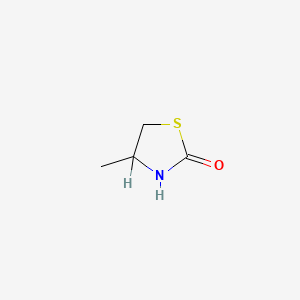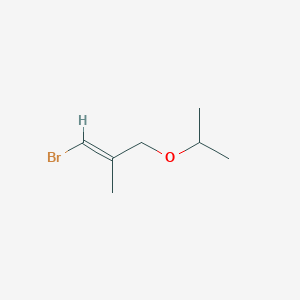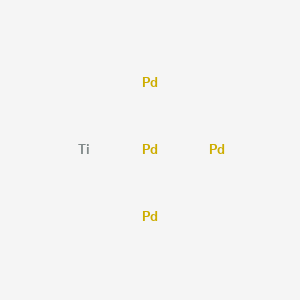
Palladium--titanium (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–titanium (4/1) is an intermetallic compound composed of palladium and titanium in a 4:1 ratio. This compound is known for its unique properties, including high catalytic activity, excellent thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium–titanium (4/1) can be synthesized through several methods, including:
Electroless Plating: This method involves the deposition of palladium nanoparticles on titanium plates.
Chemical Vapor Deposition: In this method, palladium and titanium precursors are vaporized and then deposited onto a substrate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of palladium–titanium (4/1) typically involves large-scale chemical vapor deposition or electroless plating processes. These methods are optimized for high throughput and consistent quality, ensuring the production of palladium–titanium (4/1) with the desired properties for various applications.
Chemical Reactions Analysis
Types of Reactions
Palladium–titanium (4/1) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas, leading to the formation of metallic palladium and titanium.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include palladium oxide, titanium dioxide, metallic palladium, and modified palladium–titanium compounds with different metal substitutions .
Scientific Research Applications
Palladium–titanium (4/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedical Applications: Palladium–titanium (4/1) is explored for its potential in biomedical applications, including drug delivery systems and antimicrobial agents.
Environmental Remediation: The compound is used in environmental remediation processes to remove pollutants from water and air.
Energy Storage: Palladium–titanium (4/1) is investigated for its potential in energy storage applications, such as hydrogen storage and fuel cells.
Mechanism of Action
The mechanism of action of palladium–titanium (4/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its active sites. The palladium atoms in the compound provide the necessary catalytic activity, while the titanium atoms enhance the stability and durability of the catalyst .
Comparison with Similar Compounds
Palladium–titanium (4/1) can be compared with other similar compounds, such as:
Palladium–silica: This compound also exhibits high catalytic activity but lacks the thermal stability and corrosion resistance of palladium–titanium (4/1).
Palladium–alumina: While palladium–alumina is effective in certain catalytic reactions, it does not offer the same level of durability and resistance to harsh conditions as palladium–titanium (4/1).
Palladium–magnesium oxide: This compound is used in specific catalytic applications but does not provide the same versatility and range of applications as palladium–titanium (4/1).
Conclusion
Palladium–titanium (4/1) is a versatile and valuable compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, including high catalytic activity, thermal stability, and resistance to corrosion, make it a preferred choice for various scientific and industrial applications.
Properties
CAS No. |
12334-00-8 |
|---|---|
Molecular Formula |
Pd4Ti |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
palladium;titanium |
InChI |
InChI=1S/4Pd.Ti |
InChI Key |
OIXDHNDBZMEEPA-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pd].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


